Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate
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Overview
Description
Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene derivatives, including Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate, have significant applications in scientific research. They are used in medicinal chemistry for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . In material science, they are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share similar structural features but differ in their specific substituents and pharmacological properties. The uniqueness of this compound lies in its specific chlorononyl substituent, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89913-76-8 |
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Molecular Formula |
C16H25ClO2S |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
methyl 2-[5-(9-chlorononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25ClO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
InChI Key |
DFFLGBLTXRKEFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCCl |
Origin of Product |
United States |
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